molecular formula C15H19N3OS B15121832 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclobutanecarboxamide

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclobutanecarboxamide

Cat. No.: B15121832
M. Wt: 289.4 g/mol
InChI Key: JWRMVTUIKDWEMW-UHFFFAOYSA-N
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Description

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclobutanecarboxamide is a complex organic compound that features a cyclobutanecarboxamide core linked to a thiophene ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclobutanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazole with appropriate reagents to introduce the desired substituents.

    Synthesis of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Coupling of the pyrazole and thiophene rings: This step involves the formation of a bond between the pyrazole and thiophene rings, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the cyclobutanecarboxamide moiety: This can be done by reacting the intermediate with cyclobutanecarboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclobutanecarboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclobutanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopentanecarboxamide
  • N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclohexanecarboxamide

Uniqueness

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclobutanecarboxamide is unique due to its specific combination of a cyclobutanecarboxamide core with a pyrazole and thiophene moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]cyclobutanecarboxamide

InChI

InChI=1S/C15H19N3OS/c1-18-10-12(9-17-18)14-6-5-13(20-14)7-8-16-15(19)11-3-2-4-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,16,19)

InChI Key

JWRMVTUIKDWEMW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3CCC3

Origin of Product

United States

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